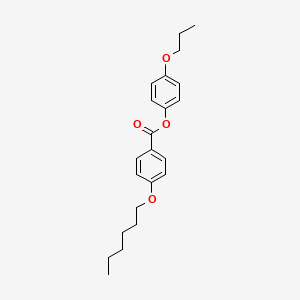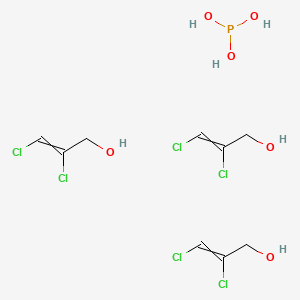
2,3-Dichloroprop-2-en-1-ol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is a chemical compound that combines the properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloroprop-2-en-1-ol typically involves the chlorination of allyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,3-dichloroprop-2-en-1-ol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The process involves the continuous addition of allyl alcohol and the chlorinating agent, with the reaction mixture being continuously stirred and maintained at the desired temperature.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloroprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloroprop-2-enal or 2,3-dichloroprop-2-enoic acid.
Reduction: Formation of 2-chloroprop-2-en-1-ol or prop-2-en-1-ol.
Substitution: Formation of compounds like 2,3-dihydroxyprop-2-en-1-ol or 2,3-diaminoprop-2-en-1-ol.
Aplicaciones Científicas De Investigación
2,3-Dichloroprop-2-en-1-ol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dichloroprop-2-en-1-ol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action include the disruption of normal cellular processes and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroprop-2-en-1-ol: Shares similar chemical properties but lacks the phosphorous acid component.
Phosphorous Acid: Known for its reducing properties and use in various chemical reactions.
Uniqueness
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is unique due to its combined properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid
Propiedades
Número CAS |
51494-21-4 |
|---|---|
Fórmula molecular |
C9H15Cl6O6P |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
2,3-dichloroprop-2-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H4Cl2O.H3O3P/c3*4-1-3(5)2-6;1-4(2)3/h3*1,6H,2H2;1-3H |
Clave InChI |
LPWWIIMUOLAHGE-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


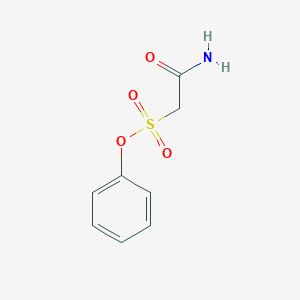
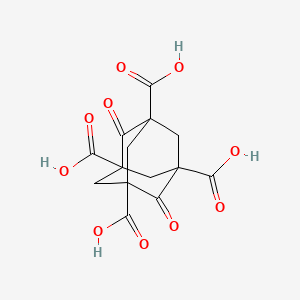
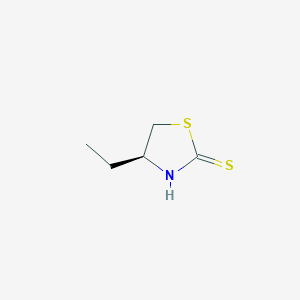
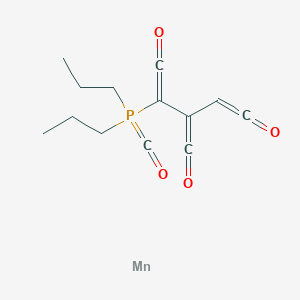
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)


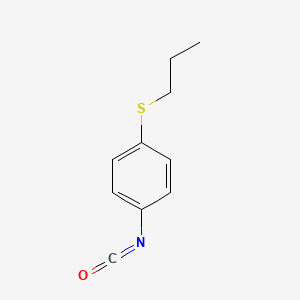
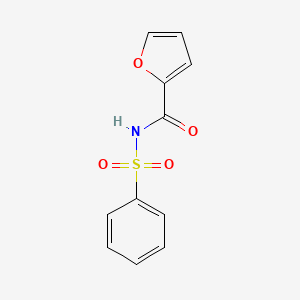
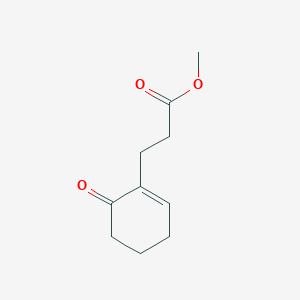
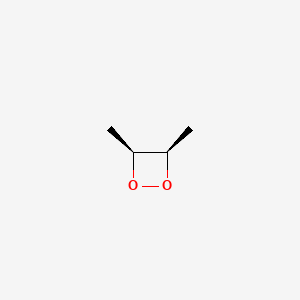
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
